molecular formula C7H3NO3 B132826 Furo[3,4-b]pyridine-5,7-dione CAS No. 699-98-9

Furo[3,4-b]pyridine-5,7-dione

Cat. No. B132826
CAS RN: 699-98-9
M. Wt: 149.1 g/mol
InChI Key: MCQOWYALZVKMAR-UHFFFAOYSA-N
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Description

Furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound that is part of a broader class of compounds known for their diverse chemical properties and potential applications in medicinal chemistry. The furo[3,4-b]pyridine scaffold is a fused bicyclic structure consisting of a furan ring joined to a pyridine ring. This core structure can be functionalized to create a variety of derivatives with different physical and chemical properties, as well as biological activities .

Synthesis Analysis

The synthesis of furo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves a straightforward three-step pathway starting from 4-(methoxycarbonyl)furan-3-carboxylic acid, followed by Curtius rearrangement and reaction with amines to yield intermediate ureids, which are then cyclized to the bicyclic scaffold . Another method describes a one-step synthesis of 4H-furo[3,4-b]pyrans, which can be transformed into difuro[3,4-b:3',4'-e]pyridine . Additionally, metal-catalyzed cycloisomerization reactions have been used to synthesize furo[3,2-b]pyridines from alkynylpyrrolidinones and alkynylpiperidinones . A concise strategy for synthesizing 2,3-substituted furo[2,3-b]pyridines has also been reported, which includes functionalization through C-H amination and borylation reactions .

Molecular Structure Analysis

The molecular structure of furo[3,4-b]pyridine-5,7-dione derivatives is characterized by the presence of a fused bicyclic system. The regioselective functionalization of these compounds has been explored, leading to various substituted derivatives. For instance, regioselective lithiation has been used to produce 2-substituted furo[3,2-b]pyridines . The reactivity of the pyridine moiety has been successfully modified through various reactions, demonstrating the versatility of the furo[3,4-b]pyridine core .

Chemical Reactions Analysis

The chemical reactivity of furo[3,4-b]pyridine derivatives has been extensively studied. These compounds have been shown to undergo a range of reactions, including hydrogenation, functionalization, and ring transformations. For example, partial hydrogenation of furo[3,4-d]pyrimidine-2,4-diones leads to dihydro- and tetrahydrofuro[3,4-d]pyrimidine derivatives . The furo[3,4-b]pyridine core has been found to be stable under basic conditions, and ring-opening reactions with hydrazine have been used to generate new pyridine-dihydropyrazolone scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,4-b]pyridine-5,7-dione derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their potential applications in medicinal chemistry and other fields. The synthesis routes have been optimized to include functional handles for chemoselective cross-coupling, enabling the exploration of structure-activity relationships (SAR) . The furo[3,2-b]pyridine motif has been identified as a central pharmacophore in kinase inhibitors, demonstrating the importance of these compounds in drug discovery .

Scientific Research Applications

Organic Chemistry

“Furo[3,4-b]pyridine-5,7-dione” is a valuable moiety in the field of organic chemistry . It’s used as a simple precursor to privileged heterocyclic motifs .

Method of Application

The 2-amino-5-oxo-4H-furo[3,4-b]pyran-3,4,4(5H, 7H)-tricarbonitrile was synthesized through the reaction between tetracyanoethylene and tetronic acid at room temperature using pyridine-functionalized MCM-41 or TiO2 nanoparticles as a magnetically recoverable and reusable catalyst .

Results

This method provides an efficient way to synthesize furo[3,4-b]pyridine-5,7-dione derivatives .

Biomedical Applications

Furo[3,4-b]pyridine-5,7-dione derivatives have shown potential in various biomedical applications .

Method of Application

The specific methods of application in biomedical research vary depending on the study. Unfortunately, the available resources do not provide detailed procedures for these applications .

Results

Some derivatives of furo[3,4-b]pyridine-5,7-dione have shown antibiotic, anticoagulant, antiepileptic, antifungal, insecticidal, analgesic, and anti-inflammatory activities . They have also been reported as HIV-1 protease inhibitors .

properties

IUPAC Name

furo[3,4-b]pyridine-5,7-dione
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InChI

InChI=1S/C7H3NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MCQOWYALZVKMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NO3
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DSSTOX Substance ID

DTXSID1061023
Record name Furo[3,4-b]pyridine-5,7-dione
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Molecular Weight

149.10 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 2,3-Pyridinedicarboxylic anhydride
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Product Name

Furo[3,4-b]pyridine-5,7-dione

CAS RN

699-98-9
Record name Furo[3,4-b]pyridine-5,7-dione
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Record name Furo(3,4-b)pyridine-5,7-dione
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Record name 2,3-Pyridinedicarboxylic anhydride
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Record name Furo[3,4-b]pyridine-5,7-dione
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Record name Furo[3,4-b]pyridine-5,7-dione
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Record name Pyridine-2,3-dicarboxylic anhydride
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Record name FURO(3,4-B)PYRIDINE-5,7-DIONE
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Synthesis routes and methods I

Procedure details

A mixture of pyridine-2,3-dicarboxylic acid (2 g, 12 mmol) and acetic anhydride was heated at 115° C. for 4 h. Excess reagent was removed under reduced pressure. The remaining solid was triturated with hot carbon tetrachloride. After cooling, the solid was collected by vacuum filtration and dried overnight under vacuum at 60° C. to give furo[3,4-b]pyridine-5,7-dione (1.55 g, 10.4 mmol). 1H NMR (400 MHz, DMSO-d6) δ 9.10 (dd, J=4.9, 1.5 Hz, 1H), 8.50 (dd, J=7.8, 1.5 Hz, 1H), 7.90 (dd, J=7.8, 4.9 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 2-methyloxazolo 5,4-b!pyridine-5,6-dicarboxylic acid (4.84 g, 0.0218 mol) in acetic anhydride (150 mL) is slowly heated to 70° C. at which point all the solids dissolve forming a yellow solution. The reaction mixture is heated at 70° C. overnight, cooled to room temperature, and concentrated in vacuo. Xylene is added to remove excess acetic anhydride by codistillation. 2-Methyloxazolo 5,4-b!pyridine-5,6-dicarboxylic anhydride is obtained as a pale yellow solid in 97% yield melting point 194°-196° C.
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[3,4-b]pyridine-5,7-dione
Reactant of Route 2
Furo[3,4-b]pyridine-5,7-dione
Reactant of Route 3
Furo[3,4-b]pyridine-5,7-dione
Reactant of Route 4
Furo[3,4-b]pyridine-5,7-dione
Reactant of Route 5
Furo[3,4-b]pyridine-5,7-dione
Reactant of Route 6
Furo[3,4-b]pyridine-5,7-dione

Citations

For This Compound
29
Citations
AA Fathi, YSM Al Jawaheri - Egyptian Journal of Chemistry, 2022 - ejchem.journals.ekb.eg
1. in this paper we report synthesis of new substituted benzene sulfonohydrazone by the reaction of aniline with furo [3,4-b] pyridine-5,7- dione to give 2-(phenylcarbamoyl) nicotinic …
Number of citations: 1 ejchem.journals.ekb.eg
ZQ Dong, XM Liu, CX Wei, ZS Quan - Medicinal Chemistry, 2015 - ingentaconnect.com
Aim to find new compounds with stronger anticonvulsant activity and lower neurotoxicity, a novel series of 6-substituted-pyrido[3,2-d]pyridazine derivatives was synthesized using furo[3,…
Number of citations: 10 www.ingentaconnect.com
AA Fathi, YSA Jawaheri, SS Ismaeel - Ecletica Quimica (Online), 2023 - inis.iaea.org
[en] In this paper, some substituted imines compounds have been prepared from quinolinic acid as a starting material. Firstly, the quinolinic acid was treated with acetic anhydride and …
Number of citations: 0 inis.iaea.org
L Tian, B Shao, J Li, M He - Journal of Radioanalytical and Nuclear …, 2020 - Springer
The stable isotope-labeled moxifloxacin was required in the clinical pharmacokinetic studies. Starting from furo[3,4-b]pyridine-5, 7-dione, a seven-step synthesis for deuterium-labeled …
Number of citations: 1 link.springer.com
V Tkachuk, V Merkulova, I Omelchenko, A Arrault… - Tetrahedron letters, 2019 - Elsevier
A new one-step, pseudo four-component approach for the synthesis of fully substituted pyridines via ring-opening of the cyclic acyl amidine of 3-amino-1H-isoindol-1-one and its aza-…
Number of citations: 5 www.sciencedirect.com
A Wojcicka… - Mini-Reviews in Organic …, 2019 - ingentaconnect.com
This review presents most of the literature data about synthesis and biological activity of pyridopyridazine derivatives. There are six structural isomers of the bicyclic ring system …
Number of citations: 6 www.ingentaconnect.com
X Chen, S Zhao, H Li, X Wang, A Geng, H Cui… - European Journal of …, 2019 - Elsevier
Histone deacetylases (HDACs) as appealing targets for the treatment of many diseases has been studied extensively and its use in cancer care is the most important. Here, we …
Number of citations: 38 www.sciencedirect.com
R HM, M Mrora, S Balaraman, D Tripathi - Available at SSRN 4460664 - papers.ssrn.com
A series of 5-substituted [2, 3-d] pyridazin-8 (7H)-one derivative were synthesized from pyridine dicarboxylic acid, Characterized and evaluated for anticonvulsant activity by maximal …
Number of citations: 0 papers.ssrn.com
TT Wager, P Galatsis… - ACS Chemical …, 2017 - ACS Publications
To enable the clinical development of our CNS casein kinase 1 delta/epsilon (CK1δ/ε) inhibitor project, we investigated the possibility of developing a CNS positron emission …
Number of citations: 21 pubs.acs.org
SY Ho, J Alam, DA Jeyaraj, W Wang… - Journal of Medicinal …, 2017 - ACS Publications
Porcupine is an O-acyltransferase that regulates Wnt secretion. Inhibiting porcupine may block the Wnt pathway which is often dysregulated in various cancers. Consequently porcupine …
Number of citations: 20 pubs.acs.org

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